molecular formula C5H4F9NOS B13967122 1,1,2,2,3,3,4,4,4-Nonafluoro-N-methyl-1-butanesulfinamide CAS No. 51735-83-2

1,1,2,2,3,3,4,4,4-Nonafluoro-N-methyl-1-butanesulfinamide

Katalognummer: B13967122
CAS-Nummer: 51735-83-2
Molekulargewicht: 297.14 g/mol
InChI-Schlüssel: PTROXKPIEQDCST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,2,2,3,3,4,4,4-Nonafluoro-N-methyl-1-butanesulfinamide is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms, which impart high stability and resistance to degradation. This compound is used in various scientific and industrial applications due to its distinctive chemical behavior.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2,3,3,4,4,4-Nonafluoro-N-methyl-1-butanesulfinamide typically involves the fluorination of butanesulfonyl chloride. The process begins with the preparation of butanesulfonyl fluoride through a fluorine substitution reaction using potassium chloride. This intermediate is then subjected to electrochemical fluorination in the presence of anhydrous hydrogen fluoride under a nitrogen atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of advanced electrochemical cells and controlled reaction conditions ensures high yield and purity of the final product. The process is optimized to minimize by-products and enhance the efficiency of fluorination.

Analyse Chemischer Reaktionen

Types of Reactions

1,1,2,2,3,3,4,4,4-Nonafluoro-N-methyl-1-butanesulfinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and phenoxides. The reactions are typically carried out under controlled conditions to ensure selective substitution and high yield of the desired products.

Major Products Formed

The major products formed from these reactions include sulfonamides, aryl nonaflates, and alkenyl nonaflates. These products are valuable intermediates in various chemical syntheses .

Wissenschaftliche Forschungsanwendungen

1,1,2,2,3,3,4,4,4-Nonafluoro-N-methyl-1-butanesulfinamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,1,2,2,3,3,4,4,4-Nonafluoro-N-methyl-1-butanesulfinamide involves its interaction with nucleophiles, leading to substitution reactions. The fluorine atoms create a highly electron-withdrawing environment, making the compound an effective electrophile. This property is exploited in various chemical reactions to achieve selective substitution and synthesis of complex molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,1,2,2,3,3,4,4,4-Nonafluoro-N-methyl-1-butanesulfinamide is unique due to its sulfinamide group, which imparts distinct reactivity and stability compared to other fluorinated compounds. Its ability to undergo selective substitution reactions makes it a valuable reagent in synthetic chemistry.

Eigenschaften

CAS-Nummer

51735-83-2

Molekularformel

C5H4F9NOS

Molekulargewicht

297.14 g/mol

IUPAC-Name

1,1,2,2,3,3,4,4,4-nonafluoro-N-methylbutane-1-sulfinamide

InChI

InChI=1S/C5H4F9NOS/c1-15-17(16)5(13,14)3(8,9)2(6,7)4(10,11)12/h15H,1H3

InChI-Schlüssel

PTROXKPIEQDCST-UHFFFAOYSA-N

Kanonische SMILES

CNS(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.